molecular formula C11H17N3O3S B2889090 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034613-09-5

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2889090
CAS No.: 2034613-09-5
M. Wt: 271.34
InChI Key: SLCJIGSGRVBAOU-UHFFFAOYSA-N
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Description

5-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a high-purity chemical reagent with the CAS Number 2097894-73-8 and a molecular formula of C11H17N3O2S2 . This complex molecule is characterized by a unique bicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry for its ability to impart conformational rigidity and serve as a core scaffold in drug discovery . The compound is further functionalized with a 1-isopropyl-imidazole sulfonyl group. The imidazole moiety is a prominent heterocycle in biology and pharmacology, found in the amino acid histidine and a wide range of therapeutic agents, including certain antifungal and anticancer drugs . The specific combination of these structural features makes this reagent a valuable building block for researchers developing novel chemical entities. Potential applications include its use in pharmaceutical R&D as a key intermediate in the synthesis of potential enzyme inhibitors or probes for biological systems. It is also suited for method development in chemical synthesis and exploration of structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-8(2)13-5-11(12-7-13)18(15,16)14-4-10-3-9(14)6-17-10/h5,7-10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCJIGSGRVBAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of an imidazole ring connected to a bicyclic structure, which is characteristic of many biologically active molecules. The presence of a sulfonyl group enhances its solubility and reactivity, potentially influencing its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds often display significant antimicrobial effects. The specific activity of this compound against various bacterial strains needs further exploration, yet it is hypothesized to possess similar properties due to its structural similarities with known antimicrobial agents.
  • Anti-inflammatory Effects : Compounds with imidazole and sulfonyl groups have been documented to exhibit anti-inflammatory activities. This is particularly relevant in the context of diseases where inflammation plays a critical role, such as arthritis or inflammatory bowel disease.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : The imidazole moiety may interact with various receptors, influencing signaling pathways related to inflammation and immune response.
  • Cell Membrane Disruption : Antimicrobial agents often disrupt bacterial cell membranes, leading to cell lysis, a mechanism that may be applicable to this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential effects:

StudyFindings
Al-Omary et al., 2016 Investigated the crystal structure of related sulfonamide derivatives, suggesting structural features that enhance biological activity.
Qi et al., 2015 Reported on the synthesis and evaluation of pyrazole derivatives with significant anti-inflammatory and antimicrobial properties, indicating potential parallels with the target compound.
Narlawar et al., 2016 Highlighted the importance of imidazole derivatives in cancer therapy, suggesting that similar compounds could exhibit anticancer properties through receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Bicyclo[2.2.1]heptane Core

Several compounds share the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold but differ in substituents, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights
5-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane C₁₃H₂₀N₄O₃S 312.39 Imidazole sulfonyl, isopropyl Sulfonylation of bicyclo intermediate
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane C₁₂H₁₄ClN₃O 251.71 Chloropyrimidine, cyclopropyl Nucleophilic substitution
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₅H₁₀ClNO 135.59 Unsubstituted bicyclo core, HCl salt Portoghese’s method (NaBH₄ reduction)
Key Observations:

Substituent Diversity : The main compound’s imidazole sulfonyl group distinguishes it from pyrimidine or unsubstituted analogues. This group increases molecular weight and polarity compared to the simpler hydrochloride derivative .

Synthetic Complexity : Sulfonylation reactions (main compound) require precise control, whereas pyrimidine derivatives are synthesized via nucleophilic substitution .

Biological Relevance : The imidazole sulfonyl group may enhance binding to targets like kinases or proteases, whereas the pyrimidine derivative’s chloro and cyclopropyl groups could favor hydrophobic interactions .

Q & A

Advanced Research Question

  • LC-MS/MS : To identify hydrolyzed sulfonamide or oxidized imidazole byproducts .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative buffers (H2_2O2_2) to simulate shelf-life conditions .
  • Isotopic Labeling : Use 34^{34}S-labeled sulfonyl groups to track degradation pathways via mass shifts .

How can computational modeling predict metabolic pathways for this compound?

Advanced Research Question

  • In Silico Metabolite Prediction : Tools like GLORY or MetaPrint2-React can highlight likely sites of cytochrome P450-mediated oxidation (e.g., imidazole C-2 position) .
  • MD Simulations : Assess binding stability with metabolic enzymes like CYP3A4 .
  • Experimental Cross-Validation : Compare predicted metabolites with in vitro hepatocyte incubation results .

What environmental impact assessments are relevant for this compound during preclinical development?

Basic Research Question
Follow frameworks from Project INCHEMBIOL:

  • Biodegradation Assays : Use OECD 301B to measure microbial breakdown in wastewater .
  • Ecotoxicology : Test acute toxicity in Daphnia magna and algal growth inhibition .
  • Leaching Potential : Evaluate soil adsorption coefficients (Koc_{oc}) to predict groundwater contamination risks .

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